(Acetonitrile)[2-di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) hexafluoroantimonate
Description
This gold(I) complex is a cationic species with a hexafluoroantimonate (SbF₆⁻) counterion. The gold center is coordinated to a bulky, electron-rich phosphine ligand—2-di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine (abbreviated as tBuXPhos)—and an acetonitrile ligand. The molecular formula is C₃₆H₅₄AuF₆NPSb, with an average molecular mass of ~1,270 g/mol (monoisotopic mass: 1,269.12 g/mol) . The ligand’s steric bulk and electron-donating properties enhance the stability and catalytic activity of the gold(I) center, making it a preferred catalyst in carbophilic cyclization and hydroamination reactions .
The compound is typically synthesized by reacting a gold(I) chloride precursor (e.g., tBuXPhosAuCl) with AgSbF₆ in acetonitrile, followed by precipitation and purification . It is commercially available as a white to off-white crystalline solid, air-sensitive, and moisture-stable under inert conditions .
Properties
IUPAC Name |
acetonitrile;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);hexafluoroantimony(1-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P.C2H3N.Au.6FH.Sb/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-2-3;;;;;;;;/h13-21H,1-12H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTYQNZDJXLXIE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.F[Sb-](F)(F)(F)(F)F.[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48AuF6NPSb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676994 | |
| Record name | acetonitrile;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);hexafluoroantimony(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140531-94-7 | |
| Record name | acetonitrile;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);hexafluoroantimony(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1140531-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetonitrile)[2-di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine]gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with 2-di-tert-butyl(2’,
Biological Activity
The compound (Acetonitrile)[2-di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) hexafluoroantimonate, commonly referred to as JohnPhos Au(MeCN)SbF, is a gold(I) complex that has garnered attention for its potential biological applications, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: CHAuFNPSb
- Molecular Weight: 866.64 g/mol
- Physical State: Solid
- Melting Point: 198-203 °C
The compound features a gold(I) center coordinated to a phosphine ligand and is characterized by the presence of hexafluoroantimonate as a counterion. The unique structure contributes to its reactivity and biological interactions.
Gold(I) complexes are known to exert their biological effects through several mechanisms, primarily targeting cellular redox systems. The following mechanisms have been identified:
-
Inhibition of Thioredoxin Reductase (TrxR):
- TrxR is a key enzyme involved in maintaining cellular redox balance. Inhibition leads to increased oxidative stress, promoting apoptosis in cancer cells .
- Studies indicate that gold(I) complexes, including JohnPhos Au(MeCN)SbF, can significantly inhibit TrxR activity, leading to enhanced reactive oxygen species (ROS) production .
- Induction of Apoptosis:
- Anticancer Activity:
Table 1: Antiproliferative Activity of Gold(I) Complexes
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| JohnPhos Au(MeCN)SbF | MCF-7 | 0.28 | TrxR inhibition |
| NHC-gold(I)-acetylides | MCF-7 | 0.37 | ROS generation |
| Auranofin | HCT-116 | 1.43 | TrxR inhibition |
Study on Mechanistic Insights
A study highlighted the role of gold(I)-catalyzed reactions in producing biologically active compounds through electrophilic addition mechanisms. The research demonstrated that gold(I)-carbene intermediates could effectively react with furans to form cyclopentenones, which are precursors for various bioactive molecules . This suggests that gold(I) complexes may not only serve as therapeutic agents but also as catalysts in synthesizing biologically relevant compounds.
Comparison with Similar Compounds
Comparison with Similar Gold(I) Hexafluoroantimonate Complexes
Gold(I) complexes with bulky phosphine ligands and SbF₆⁻ counterions are widely used in homogeneous catalysis. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Catalytic Comparison of Gold(I) Hexafluoroantimonate Complexes
*%VBur (percentage buried volume): A measure of ligand steric bulk .
Key Findings from Comparative Studies
Catalytic Activity :
- The triisopropylbiphenyl-phosphine ligand in the target compound provides superior steric protection to the gold center compared to simpler biphenyl or cyclohexyl-based ligands. This enhances selectivity in cycloisomerization reactions (e.g., 92% yield for indene synthesis vs. 78% for dicyclohexyl analogs) .
- In contrast, the diadamantyl-phosphine variant (Table 1, Row 3) shows lower activity in hydroamination due to excessive bulkiness, which slows substrate binding .
Thermal and Air Stability :
- The triisopropylbiphenyl-phosphine ligand improves air stability compared to less bulky ligands (e.g., biphenyldi-tert-butylphosphine), which degrade within hours under ambient conditions .
- Adamantyl-based complexes exhibit higher thermal stability (decomposition >250°C) but require rigorous inert storage .
Counterion Effects :
- Replacing SbF₆⁻ with NTf₂⁻ (bis(triflimide)) reduces catalytic efficiency in cyclopropanation by ~30%, highlighting SbF₆⁻’s role in stabilizing cationic intermediates .
Cost and Availability :
- The triisopropylbiphenyl-phosphine complex is ~3× more expensive than simpler analogs (e.g., ¥1,191.06/g vs. ¥235.00/g for biphenyldi-tert-butylphosphine analogs) due to ligand synthesis complexity .
Case Study: Enyne Cyclization
In the synthesis of dihydrobenzooxazinoisoquinolines, the target compound achieved 95% yield under mild conditions (5 mol%, 25°C), outperforming:
The reaction’s success is attributed to the ligand’s optimal balance of steric bulk and electron donation, which stabilizes the gold-alkyne intermediate .
Q & A
Q. What are the primary catalytic applications of this gold(I) complex in organic synthesis?
This complex is widely employed in gold-catalyzed reactions due to its robust ligand framework, which enhances stability and reactivity. Key applications include:
- Cycloisomerization : Efficiently converts enynes into cyclic structures via π-activation .
- Cross-coupling reactions : Facilitates C–C and C–X bond formation under mild conditions, particularly with electron-deficient substrates .
- Asymmetric catalysis : The bulky phosphine ligand (JohnPhos derivative) enables enantioselective transformations, such as hydroamination .
Methodological Insight : Optimize substrate-to-catalyst ratios (typically 1–5 mol%) in anhydrous solvents (e.g., dichloromethane or toluene) under inert atmospheres to prevent ligand decomposition .
Q. How is this gold(I) complex synthesized and characterized?
Synthesis :
- React [JohnPhosAuCl] with AgSbF₆ in acetonitrile, yielding the cationic [JohnPhosAu(NCMe)]⁺SbF₆⁻ complex after filtration and crystallization . Characterization :
- ¹H/³¹P NMR : Confirm ligand integrity (δ ~30–40 ppm for ³¹P in gold-phosphine complexes) .
- HPLC : Verify purity (>98%) and absence of free ligand or AgCl byproducts .
- X-ray crystallography : Resolve coordination geometry (linear Au–P and Au–N bonds) .
Advanced Research Questions
Q. What strategies optimize reaction conditions for asymmetric catalysis using this complex?
- Solvent selection : Use low-polarity solvents (e.g., toluene) to stabilize cationic intermediates and enhance enantioselectivity .
- Additives : Introduce chiral Brønsted acids (e.g., BINOL-phosphate) to synergistically control stereochemistry .
- Temperature control : Reactions at –20°C to 0°C often improve enantiomeric excess (e.e.) by slowing racemization .
Data Contradiction Analysis : Discrepancies in e.e. values across studies may arise from trace moisture (degrades SbF₆⁻) or varying substrate electronic profiles. Always pre-dry solvents over molecular sieves and validate substrate compatibility via control experiments .
Q. How can researchers resolve contradictions in reported catalytic activities across substrates?
- Mechanistic studies : Use deuterium labeling or kinetic isotope effects (KIEs) to identify rate-determining steps. For example, Au-π vs. Au-carbene pathways may dominate depending on alkyne substitution .
- Computational modeling : DFT calculations (e.g., Gaussian 16) can predict transition-state geometries and rationalize substrate-specific turnover frequencies .
- Systematic screening : Employ high-throughput platforms to map reactivity trends against steric/electronic parameters (e.g., Hammett σ values) .
Q. What are the stability considerations for this complex under varying experimental conditions?
- Moisture sensitivity : The SbF₆⁻ counterion hydrolyzes in humid environments, releasing HF. Store the complex under argon at –20°C and use freshly activated molecular sieves .
- Thermal degradation : Decomposition occurs above 80°C. Monitor reactions via in situ IR spectroscopy (Au–N stretching ~2200 cm⁻¹) to detect ligand loss .
Safety Protocol :
- Handling : Use gloveboxes for weighing and Schlenk techniques for transfers.
- Spill management : Neutralize with CaCO₃ to precipitate Sb species, followed by disposal as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
